2-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a pyridine ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 4-methylbenzenesulfonyl chloride with N-methylamine to form N-methyl-4-methylbenzenesulfonamide.
Acylation reaction: The sulfonamide intermediate is then reacted with 2-(chloromethyl)pyridine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or pyridine derivatives.
Scientific Research Applications
2-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: The compound is used to investigate the role of sulfonamides in enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
2-(N-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide: A structurally similar compound with a different substitution pattern.
Uniqueness
2-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its combination of a sulfonamide group with a pyridine ring makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-6-8-15(9-7-13)23(21,22)19(2)12-16(20)18-11-14-5-3-4-10-17-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNMZZSYTIUQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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